3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine
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Overview
Description
3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a bromopyridine and a pyrazole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of both bromine and pyrazole groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 3-bromo-5-chloropyridine with 4-methyl-1H-pyrazole under basic conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrazole is introduced to the bromopyridine in the presence of a base and a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and the use of more efficient catalysts and solvents to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Oxidation and Reduction: The pyrazole moiety can undergo oxidation or reduction, altering the electronic properties of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the pyrazole and facilitate nucleophilic substitution.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine: Similar in structure but with different substituents on the pyrazole or pyridine rings.
4-bromo-1H-pyrazole: A simpler compound with only the pyrazole ring and a bromine substituent.
3,5-dibromo-1H-pyrazole: Contains two bromine atoms on the pyrazole ring.
Uniqueness
This compound is unique due to the combination of the bromopyridine and pyrazole moieties, which provides a versatile scaffold for further functionalization. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
1289270-48-9 |
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Molecular Formula |
C9H8BrN3 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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